N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2-Chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine ring. The 2-chlorobenzyl group is attached via a carboxamide linkage at the piperidine-3-position. The chlorine substituent on the benzyl group and the triazolopyridazine scaffold contribute to its electronic and steric properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c19-15-6-2-1-4-13(15)10-20-18(26)14-5-3-9-24(11-14)17-8-7-16-22-21-12-25(16)23-17/h1-2,4,6-8,12,14H,3,5,9-11H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNXDKDYCLKZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-3-carboxamide core, followed by the introduction of the triazolopyridazine ring through cyclization reactions. The final step involves the attachment of the 2-chlorobenzyl group via nucleophilic substitution reactions. Common reagents used in these steps include various chlorinating agents, bases, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of this compound as an anticancer agent. Research indicates that derivatives with a similar triazole structure exhibit cytotoxic effects against various cancer cell lines. For instance, compounds designed based on the structure of triazolo derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
The compound's ability to inhibit specific kinases involved in inflammatory pathways has been explored. Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have demonstrated efficacy in reducing inflammation and pain in preclinical models. Studies suggest that compounds similar to N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide may exert similar effects .
Antimicrobial Activity
The antimicrobial properties of this compound are also under investigation. Preliminary results indicate that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine ring and triazole moiety can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzyl group | Enhanced binding affinity to target proteins |
| Variations in triazole position | Altered solubility and bioavailability |
| Piperidine ring alterations | Improved pharmacokinetic properties |
Case Study: Anticancer Efficacy
A study published in ACS Omega evaluated a series of triazole derivatives for anticancer activity. Among these, a derivative closely related to this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM . This highlights the potential for further development into a therapeutic agent.
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of compounds structurally similar to this compound. Results demonstrated a reduction in pro-inflammatory cytokine levels in animal models following treatment with these compounds, suggesting a viable pathway for drug development targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally analogous derivatives, focusing on variations in substituents, heterocyclic systems, and pharmacological profiles. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations:
Substituent Position on Benzyl Group: The 2-chlorobenzyl group in the target compound may confer distinct steric interactions compared to 4-chlorobenzyl analogs (e.g., ).
Triazolo Substituents: Methyl and isopropyl groups at the 3-position of the triazolo ring () increase lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
Heterocyclic Ring Modifications :
- Piperidine derivatives () provide a rigid scaffold, while pyrrolidine analogs () offer greater flexibility, which may influence binding kinetics in enzyme-active sites .
Functional Group Variations :
- Replacement of the carboxamide with an acetamide (e.g., Lin28-1632 in ) alters hydrogen-bonding capacity, impacting interactions with biological targets .
Research Findings and Implications
- Structural Activity Relationships (SAR) : The presence of chlorine on the benzyl group and substituents on the triazolo ring are critical for modulating bioactivity. For example, 3-trifluoromethyl analogs () are prioritized in drug discovery for their balance of stability and potency .
- Synthetic Feasibility : Compounds with simpler substituents (e.g., methyl groups) are more readily synthesized (), whereas trifluoromethyl derivatives require specialized reagents .
Biological Activity
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources to present a comprehensive view of its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C_{16}H_{17}ClN_{4}O
- Molecular Weight : 318.79 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of triazoles and piperidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds with triazole moieties demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, highlighting their potential as anti-tubercular agents .
Anticancer Properties
Triazole derivatives have shown promise in anticancer applications. A study focusing on triazole-containing compounds revealed that certain derivatives exhibited cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values reported at 6.2 μM and 27.3 μM respectively . The mechanism of action often involves the induction of apoptosis in cancer cells.
Enzyme Inhibition
Enzyme inhibitory activity is another important aspect of the biological profile of this compound. Studies have shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea levels in the body . The inhibition of AChE could potentially lead to therapeutic applications in Alzheimer's disease.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented. Compounds containing piperidine and triazole structures have been reported to exhibit anti-inflammatory activity through various pathways, including the inhibition of pro-inflammatory cytokines . This suggests that this compound may also possess similar properties.
Case Study 1: Anti-tubercular Activity
In a study aimed at developing new anti-tubercular agents, several derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, a compound structurally related to this compound showed significant activity with an IC50 value of 1.85 μM. This highlights the potential utility of this compound in tuberculosis therapy .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. One derivative demonstrated an IC50 value of 43.4 μM against T47D cells, suggesting moderate efficacy. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
